molecular formula C22H16Cl2F6O2 B13701855 (4-Chlorophenyl)-[2-(trifluoromethyl)cyclopropyl]methanone

(4-Chlorophenyl)-[2-(trifluoromethyl)cyclopropyl]methanone

Cat. No.: B13701855
M. Wt: 497.3 g/mol
InChI Key: UEVOEIUKFBYOON-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)-[2-(trifluoromethyl)cyclopropyl]methanone is an organic compound that features a cyclopropyl ring substituted with a trifluoromethyl group and a methanone group attached to a 4-chlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)-[2-(trifluoromethyl)cyclopropyl]methanone typically involves the reaction of 4-chlorobenzoyl chloride with 2-(trifluoromethyl)cyclopropane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)-[2-(trifluoromethyl)cyclopropyl]methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the methanone group to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chlorophenyl)-[2-(trifluoromethyl)cyclopropyl]methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)-[2-(trifluoromethyl)cyclopropyl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)phenylmethanone: Similar structure but lacks the trifluoromethyl group.

    (4-Bromophenyl)-[2-(trifluoromethyl)cyclopropyl]methanone: Similar structure with a bromine atom instead of chlorine.

    (4-Chlorophenyl)-[2-(methyl)cyclopropyl]methanone: Similar structure but with a methyl group instead of trifluoromethyl.

Uniqueness

The presence of the trifluoromethyl group in (4-Chlorophenyl)-[2-(trifluoromethyl)cyclopropyl]methanone imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability. These features can enhance the compound’s performance in various applications compared to its analogs.

Properties

Molecular Formula

C22H16Cl2F6O2

Molecular Weight

497.3 g/mol

IUPAC Name

(4-chlorophenyl)-[2-(trifluoromethyl)cyclopropyl]methanone

InChI

InChI=1S/2C11H8ClF3O/c2*12-7-3-1-6(2-4-7)10(16)8-5-9(8)11(13,14)15/h2*1-4,8-9H,5H2

InChI Key

UEVOEIUKFBYOON-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(F)(F)F)C(=O)C2=CC=C(C=C2)Cl.C1C(C1C(F)(F)F)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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